3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide
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Description
“3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide” is a compound that contains a thiazole ring . Thiazole is a versatile moiety that has been an important heterocycle in the world of chemistry . It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which carries nitrogen and sulfur atoms . This makes it a versatile entity in actions and reactions . The specific molecular structure analysis for this compound was not found in the retrieved papers.Scientific Research Applications
Molecular Imaging and Radioligands
3-Fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide and its derivatives are important in the development of radioligands for molecular imaging. These compounds have been used in the synthesis of high-affinity ligands for the metabotropic glutamate subtype 5 receptor (mGluR5). Some of these ligands, when labeled with fluorine-18, are used in positron emission tomography (PET) imaging to study brain mGluR5 in living subjects. Enhanced radiochemical yields have been achieved from synthesized diaryliodonium tosylate precursors, broadening the scope of PET imaging in neurology and psychiatry (Telu et al., 2011).
Antimicrobial Applications
Some novel fluorine-containing derivatives, such as those incorporating this compound, have shown potential as antimicrobial agents. These compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. The incorporation of fluorine atoms and the specific molecular structure of these derivatives play a crucial role in enhancing their antimicrobial properties (Desai et al., 2013).
Chemical Synthesis Techniques
The molecule has been central in advancing chemical synthesis techniques. For example, microwave-promoted synthesis methods have been developed for N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. These methods offer cleaner, more efficient, and faster synthesis compared to traditional thermal heating, showcasing the role of this compound in enhancing synthetic chemistry practices (Saeed, 2009).
Development of Fluorescent Sensors
This chemical has been used in the development of fluorescent sensors. For instance, derivatives of this compound have been synthesized and studied for their ability to act as fluorescent sensors for metal ions. These compounds exhibit significant fluorescence properties, which can be applied in various scientific and industrial applications (Song et al., 2006).
Properties
IUPAC Name |
3-fluoro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-13-4-2-6-15(10-13)19-22-17(12-24-19)8-9-21-18(23)14-5-3-7-16(20)11-14/h2-7,10-12H,8-9H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAMAHXSPCAQQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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